molecular formula C6H14N2 B1610656 Methyl-pyrrolidin-3-ylmethyl-amine CAS No. 91187-81-4

Methyl-pyrrolidin-3-ylmethyl-amine

Cat. No. B1610656
CAS RN: 91187-81-4
M. Wt: 114.19 g/mol
InChI Key: JVODWNWKCOVKTO-UHFFFAOYSA-N
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Description

“Methyl-pyrrolidin-3-ylmethyl-amine” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are commonly used in medicinal chemistry due to their versatility and the ability to efficiently explore the pharmacophore space .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis method for “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of “Methyl-pyrrolidin-3-ylmethyl-amine” would likely include a pyrrolidine ring, a methyl group, and an amine group. The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

The chemical reactions involving “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on the specific structure of the compound. Pyrrolidines can undergo a variety of reactions, including those involving the nitrogen atom or the carbon atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on its specific structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Pyrrolidine is a five-membered ring nitrogen heterocycle that is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Pyrrolidine derivatives have been reported to have bioactive properties with target selectivity . These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The review also discusses the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

Pyrrole, another similar compound, is also known as a biologically active scaffold with diverse activities . Pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety And Hazards

The safety and hazards associated with “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on its specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions for research on “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its structure for better efficacy and safety .

properties

IUPAC Name

N-methyl-1-pyrrolidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-4-6-2-3-8-5-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVODWNWKCOVKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542098
Record name N-Methyl-1-(pyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-pyrrolidin-3-ylmethyl-amine

CAS RN

91187-81-4
Record name N-Methyl-1-(pyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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